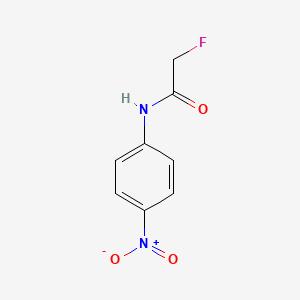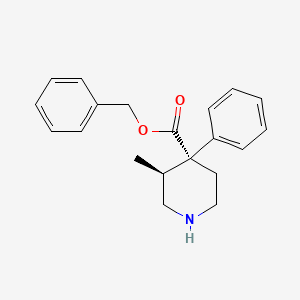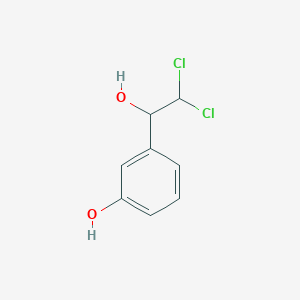
3-(2,2-Dichloro-1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dichloro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-hydroxyethyl group at the third position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol typically involves the chlorination of 3-(1-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .
化学反応の分析
Types of Reactions
3-(2,2-Dichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding hydroxyethylphenol using reducing agents such as sodium borohydride.
Substitution: The dichloro groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxyethylphenol.
Substitution: Amino or thiol-substituted phenols.
科学的研究の応用
3-(2,2-Dichloro-1-hydroxyethyl)phenol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates
作用機序
The mechanism of action of 3-(2,2-Dichloro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include oxidative stress response and signal transduction pathways .
類似化合物との比較
Similar Compounds
3-(1-Hydroxyethyl)phenol: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
2,3-Dichlorophenol: Lacks the hydroxyethyl group, resulting in different chemical properties and applications.
3-(2,2-Dichloroethyl)phenol: Similar structure but without the hydroxyl group, affecting its reactivity and biological activity
Uniqueness
3-(2,2-Dichloro-1-hydroxyethyl)phenol is unique due to the presence of both dichloro and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H8Cl2O2 |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
3-(2,2-dichloro-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |
InChIキー |
JXYPMSRSPZJPAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


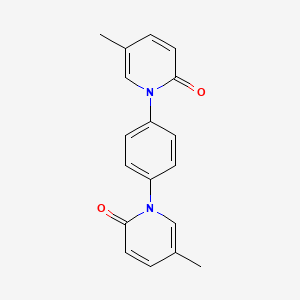

![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)

![Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
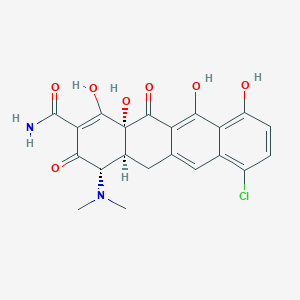
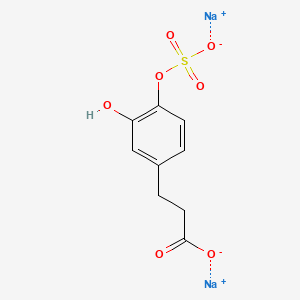

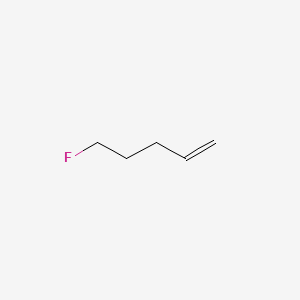
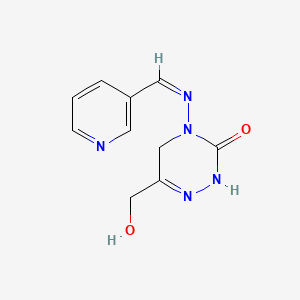

![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
